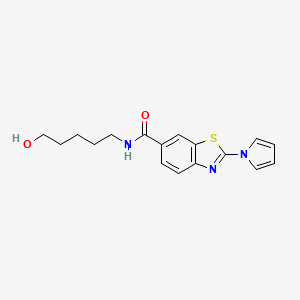

N-(5-hydroxypentyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(5-hydroxypentyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a synthetic cannabinoid derivative characterized by a benzothiazole core substituted with a pyrrole moiety at the 2-position and a hydroxypentyl chain at the carboxamide group. This compound’s structure combines a heterocyclic aromatic system (benzothiazole) with a polar hydroxylated alkyl chain, which influences its solubility, metabolic stability, and receptor-binding affinity.

Properties

Molecular Formula |

C17H19N3O2S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(5-hydroxypentyl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C17H19N3O2S/c21-11-5-1-2-8-18-16(22)13-6-7-14-15(12-13)23-17(19-14)20-9-3-4-10-20/h3-4,6-7,9-10,12,21H,1-2,5,8,11H2,(H,18,22) |

InChI Key |

QAUFXMKMMVXXBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCCCCCO |

Origin of Product |

United States |

Biological Activity

N-(5-hydroxypentyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's structure can be broken down into its key components:

- Benzothiazole moiety : Known for its diverse biological activities.

- Pyrrole ring : Often associated with pharmacological properties.

- Hydroxypentyl chain : May influence solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{18}N_{2}O_{1}S |

| Molecular Weight | 282.38 g/mol |

| Boiling Point | Not available |

| Solubility | DMSO, Ethyl Acetate |

| Storage Temperature | 2-8 °C |

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

In a study evaluating the antiproliferative effects, compounds with similar structures demonstrated IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827. Specifically:

- A549 Cell Line : IC50 values ranged from 2.12 µM to 6.75 µM.

- HCC827 Cell Line : IC50 values ranged from 5.13 µM to 20.46 µM.

These findings suggest that modifications in the benzothiazole structure can enhance antitumor activity, making it a promising scaffold for further drug development .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been investigated. In vitro tests against Gram-positive and Gram-negative bacteria showed that compounds similar to this compound exhibited notable inhibitory effects. For example:

- Escherichia coli : Demonstrated significant susceptibility.

- Staphylococcus aureus : Showed moderate sensitivity.

The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Antitumor Efficacy

A recent study synthesized several benzothiazole derivatives and tested their efficacy against lung cancer cells. The results indicated that compounds with additional functional groups, such as nitro or chloro substitutions, significantly enhanced their antiproliferative effects compared to unsubstituted analogs.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of a series of benzothiazole derivatives. The study employed broth microdilution methods according to CLSI guidelines, revealing that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Scientific Research Applications

Pharmacological Applications

1.1 Cannabinoid Receptor Modulation

One of the primary areas of interest for N-(5-hydroxypentyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is its interaction with cannabinoid receptors. Research has indicated that compounds with similar structures may exhibit high binding affinity to CB1 receptors, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control .

1.2 Potential Anticancer Properties

Studies have suggested that compounds with a benzothiazole moiety can exhibit anticancer properties. This is attributed to their ability to interfere with cancer cell proliferation and induce apoptosis . The specific structure of this compound may enhance these effects, making it a candidate for further investigation in cancer therapeutics.

Medicinal Chemistry

2.1 Synthesis of Novel Therapeutics

The synthesis of this compound can serve as a scaffold for developing new therapeutic agents. Its unique structural features allow for modifications that can optimize pharmacokinetic and pharmacodynamic properties. This adaptability is crucial in medicinal chemistry for designing drugs with improved efficacy and reduced side effects .

2.2 Drug Development for Neurological Disorders

Given the compound's potential effects on cannabinoid receptors, it may also play a role in developing treatments for neurological disorders such as epilepsy or multiple sclerosis. Compounds that modulate the endocannabinoid system have shown promise in alleviating symptoms associated with these conditions .

Toxicological Studies

3.1 Safety and Efficacy Assessments

As with any new compound, understanding the safety profile is essential. Toxicological studies are necessary to assess the potential adverse effects of this compound. Research into its metabolic pathways and possible toxic metabolites will help establish safe dosage ranges and identify any long-term health risks associated with its use .

3.2 Environmental Impact Studies

Investigating the environmental impact of synthetic compounds like this compound is crucial as well. Understanding how such compounds interact within ecological systems can inform regulatory decisions and promote safer chemical practices in industries that utilize these substances .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Cannabinoid Receptor Affinity | Evaluated binding affinity to CB receptors | High affinity observed; potential therapeutic applications in pain management |

| Anticancer Activity Assessment | Investigated effects on cancer cell lines | Induced apoptosis in specific cancer types; warrants further exploration |

| Safety Profile Analysis | Toxicological evaluation | Preliminary data indicates low toxicity; needs comprehensive studies |

Comparison with Similar Compounds

JWH-018 N-(5-Hydroxypentyl) Metabolite (JWH 018 N-OH)

- Core Structure : Indole (vs. benzothiazole in the target compound).

- Substituents : A naphthoyl group at the 3-position and an N-(5-hydroxypentyl) chain.

- Metabolism : Undergoes hydroxylation at the pentyl side chain, forming a primary urinary metabolite detectable via LC-MS/MS .

- Analytical Data : Retention time (RT) and collision energy (CE) parameters are standardized for forensic urinalysis, with CE values ranging 15–35 eV .

JWH-122 N-(5-Hydroxypentyl) Metabolite (JWH 122 N-OH)

APICA N-(5-Hydroxypentyl) Metabolite

- Core Structure : Adamantyl-carboxamide (vs. benzothiazole).

- Substituents : N-(5-hydroxypentyl) chain, analogous to the target compound.

- Detection : Identified in urine as a phase I metabolite, with derivatization (e.g., BSTFA) required for GC-MS analysis .

Benzothiazole-Based Analogues

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

- Core Structure : Benzothiazole identical to the target compound.

- Substituents : Replaces the hydroxypentyl chain with a 5-ethyl-1,3,4-thiadiazole group.

- Properties : Increased molecular weight (355.44 g/mol) and altered solubility due to the thiadiazole ring’s hydrophobicity .

Carboxylic Acid Metabolites

JWH-018 N-Pentanoic Acid Metabolite (JWH 018 N-COOH)

UR-144 N-Pentanoic Acid Metabolite (UR-144 N-COOH)

- Core Structure : Tetramethylcyclopropylindole.

- Substituents : Carboxylic acid group at the pentyl terminus.

- Analytical Relevance : Used as a biomarker for UR-144 consumption, with deuterated internal standards (e.g., UR-144 N-COOH-d5) for quantification .

Data Tables

Table 1. Structural and Analytical Comparison of Selected Compounds

Key Research Findings

Metabolic Pathways: N-(5-hydroxypentyl) derivatives are common phase I metabolites of synthetic cannabinoids, undergoing further oxidation to carboxylic acids (e.g., JWH-018 N-COOH) .

Analytical Challenges : Hydroxylated metabolites require derivatization for GC-MS analysis, whereas LC-MS/MS allows direct detection with optimized CE values .

Structural Impact on Activity : The benzothiazole core in the target compound may confer distinct receptor-binding properties compared to indole-based analogs like JWH-018, though pharmacological data remain speculative without direct studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.